molecular formula C16H13BrO2 B495009 (E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one CAS No. 934333-80-9

(E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B495009
CAS RN: 934333-80-9
M. Wt: 317.18g/mol
InChI Key: BQTFYNPTSBOPJK-DHZHZOJOSA-N
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Description

This would typically include the compound’s molecular formula, molecular weight, and IUPAC name. For example, the compound you mentioned has a molecular formula of C16H13BrO2 .

Scientific Research Applications

Anti-inflammatory Properties

Chalcones have been identified to possess significant anti-inflammatory properties. This application is crucial in the development of new anti-inflammatory drugs, especially for conditions where inflammation plays a key role .

Anti-cancer Activities

Research has shown that chalcones can exhibit anti-cancer activities. They are being studied for their potential to prevent, inhibit, or treat various forms of cancer through their ability to modulate signaling pathways .

Antibacterial Effects

Chalcones also demonstrate antibacterial properties. They have been found to inhibit diverse targets of antibiotic-resistance development pathways, making bacteria susceptible to antibacterial compounds .

Synthesis and Structure-Activity Relationships

The synthesis of chalcones and their structure–activity relationships are a significant area of study. Understanding these aspects can lead to the design of chalcones with enhanced biological activities .

Eco-friendly Pesticides and Weed Control

Chalcones are being explored as eco-friendly pesticides and weed control agents due to their biological activities on different organisms. This application is particularly relevant in agriculture for crop protection .

Pharmacotherapeutics Applications

Several chalcone compounds have been identified as potential pharmacotherapeutic agents due to their diverse pharmacological properties, including their role in overcoming antibiotic resistance .

Medicinal Chemistry and Drug Discovery

Chalcones serve as active lead molecules in medicinal chemistry for the discovery of new drugs. Their role as biogenetic precursors of flavonoids and isoflavonoids makes them invaluable in this field .

Targeted Therapeutics for Colon Cancer

Chalcones have emerged as promising candidates for addressing colon cancer by modulating pivotal signaling pathways involved in its development and progression .

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-11H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTFYNPTSBOPJK-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Q & A

A: The molecule of (E)-1-(4-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one exhibits a non-planar structure. The dihedral angle between the mean planes of the methoxy-substituted benzene ring and the bromo-substituted benzene ring is 24.6° []. This suggests that the two aromatic rings are not coplanar, likely due to steric hindrance.

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